molecular formula C14H27NO4S2 B2890264 3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine CAS No. 1797279-04-9

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine

Cat. No.: B2890264
CAS No.: 1797279-04-9
M. Wt: 337.49
InChI Key: NLLLPXKIOFZMOB-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with tert-butylsulfonyl and cyclohexylsulfonyl groups

Scientific Research Applications

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfonyl groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Future Directions

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been a topic of research . Future directions could involve exploring other applications of this methodology or investigating the properties and applications of new compounds synthesized using this method.

Preparation Methods

The synthesis of 3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with tert-butylsulfonyl chloride and cyclohexylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the substitution reactions. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the sulfonyl groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong interactions with nucleophilic sites on enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar compounds to 3-(Tert-butylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine include other sulfonyl-substituted pyrrolidines, such as:

  • 3-(Methylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine
  • 3-(Ethylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine
  • 3-(Phenylsulfonyl)-1-(cyclohexylsulfonyl)pyrrolidine

These compounds share similar structural features but differ in the nature of the sulfonyl substituents. The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-tert-butylsulfonyl-1-cyclohexylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4S2/c1-14(2,3)20(16,17)13-9-10-15(11-13)21(18,19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLLPXKIOFZMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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